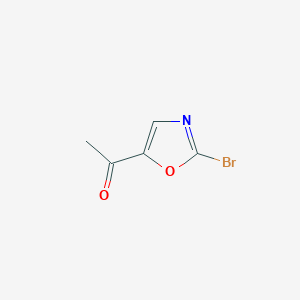
Neodymium(Iii) 2,4-Pentanedionate (Reo)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is a coordination compound that involves neodymium ions complexed with acetylacetonate ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate typically involves the reaction of neodymium salts with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:
NdCl3+3C5H8O2→Nd(C5H7O2)3+3HCl
Industrial Production Methods
In industrial settings, the production of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the neodymium(3+) ion to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) species, while reduction may produce neodymium(II) complexes.
Scientific Research Applications
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Industry: Utilized in the production of advanced materials, such as high-performance magnets and luminescent materials.
Mechanism of Action
The mechanism of action of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate involves the coordination of the neodymium ion with the acetylacetonate ligands. This coordination stabilizes the neodymium ion and allows it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Cobalt(II) acetylacetonate
- Titanium diisopropoxide bis(acetylacetonate)
- Copper(II) acetylacetonate
- Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
Uniqueness
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is unique due to its specific coordination environment and the properties imparted by the neodymium ion. Compared to other metal acetylacetonates, it exhibits distinct magnetic and catalytic properties, making it particularly valuable in applications requiring these characteristics.
Properties
Molecular Formula |
C15H21NdO6 |
|---|---|
Molecular Weight |
441.56 g/mol |
IUPAC Name |
neodymium(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI Key |
BDEXOUZTFQVNOF-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


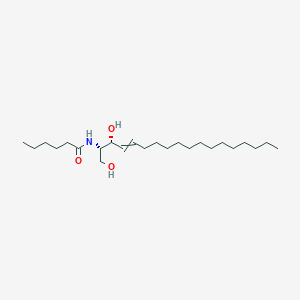
![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
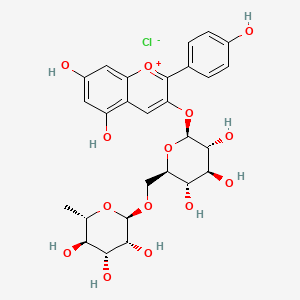
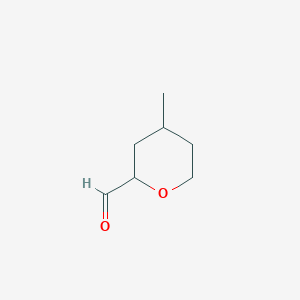
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)
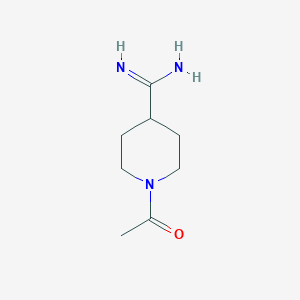


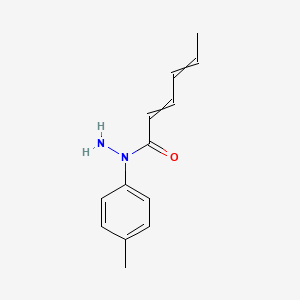
![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
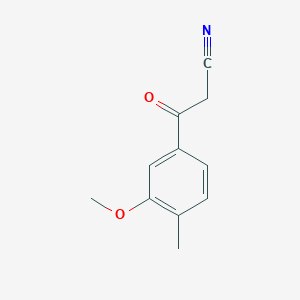
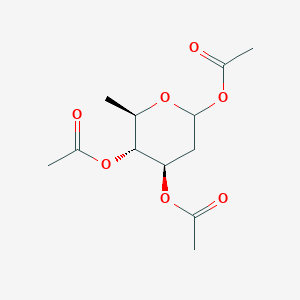
![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
